molecular formula C10H10F3NO2 B2714271 3-(Trifluoromethyl)-dl-phenylalanine CAS No. 14464-67-6; 63701-37-1

3-(Trifluoromethyl)-dl-phenylalanine

Cat. No.: B2714271
CAS No.: 14464-67-6; 63701-37-1
M. Wt: 233.19
InChI Key: BURBNIPKSRJAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fluorine Substitution in Amino Acid Analogs for Biological Inquiry

The substitution of hydrogen with fluorine in amino acid analogs is a key strategy in medicinal chemistry and chemical biology. rsc.org Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the characteristics of an amino acid without introducing significant steric bulk. nih.gov Specifically, incorporating a trifluoromethyl (-CF3) group can profoundly influence a molecule's lipophilicity, metabolic stability, and conformational preferences. chemimpex.com

These modifications are significant for several reasons:

Enhanced Stability: The strong C-F bond can increase an amino acid's resistance to enzymatic degradation, which is advantageous for developing more stable therapeutic peptides. numberanalytics.comnumberanalytics.com

Modulation of Physicochemical Properties: Fluorination can alter the acidity (pKa) of nearby functional groups and increase lipophilicity, potentially improving a molecule's ability to cross cell membranes. numberanalytics.com The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can modulate the electronic properties of the amino acid side chain.

Probing Protein Environments: The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov By incorporating fluorinated amino acids into a protein, researchers can use ¹⁹F NMR to gain insights into protein structure, dynamics, and interactions with other molecules, as fluorine has a high sensitivity and no background signal in biological systems. nih.gov

Improving Biological Activity: The introduction of fluorine can enhance the binding affinity of a peptide or protein to its biological target. nih.gov The altered electronic and hydrophobic properties can lead to more potent and selective interactions. chemimpex.com Furthermore, fluorinated amino acids labeled with the radioactive isotope fluorine-18 (B77423) (¹⁸F) are valuable tracers for Positron Emission Tomography (PET) imaging, aiding in diagnostics and disease monitoring. nih.govnumberanalytics.com

Overview of Non-Canonical Amino Acids as Probes in Biochemical Systems

While 20 standard, or canonical, amino acids are the primary building blocks of proteins encoded by the genetic code, a vast number of non-canonical amino acids (ncAAs) exist. biologyinsights.com These ncAAs are not typically encoded in the genetic blueprint but can be introduced into proteins through techniques like post-translational modification or, more powerfully, through genetic code expansion. biologyinsights.comacs.org This allows for the site-specific incorporation of amino acids with novel functionalities. acs.org

The use of ncAAs as biochemical probes provides a platform for a wide range of applications:

Protein Engineering: ncAAs enable the creation of proteins with new or enhanced characteristics, such as increased stability or novel binding sites. biologyinsights.com

Drug Discovery: Engineered amino acids can improve the properties of therapeutic proteins, leading to better stability and efficacy. biologyinsights.comnih.gov

Investigating Enzyme Mechanisms: By introducing subtle, specific changes to an enzyme's active site using ncAAs, researchers can study complex biochemical mechanisms in detail. acs.org

Biophysical Probes: Many ncAAs contain spectroscopic handles, fluorescent tags, or heavy atoms that facilitate the study of protein structure and function using advanced imaging and biophysical techniques. biologyinsights.comacs.org

By expanding the chemical repertoire beyond the 20 canonical amino acids, ncAAs offer a powerful toolbox for dissecting and engineering biological systems with a high degree of precision. rsc.org

Positioning of 3-(Trifluoromethyl)-dl-phenylalanine (B613267) within Fluorinated Phenylalanine Derivatives

This compound is a derivative of the canonical amino acid phenylalanine. It belongs to a class of fluorinated phenylalanine analogs where one or more hydrogen atoms on the phenyl ring are replaced by fluorine atoms or fluorine-containing groups. nih.gov In this specific compound, a trifluoromethyl (-CF3) group is attached to the meta- (or 3-) position of the aromatic side chain.

The position and nature of the fluorine substituent on the phenylalanine ring are critical in determining the analog's properties and its impact on peptide and protein structure and function. The trifluoromethyl group in this compound significantly enhances its lipophilicity and metabolic stability, making it a valuable building block in pharmaceutical research for developing inhibitors and other targeted therapies. chemimpex.comchemimpex.com Its distinct electronic properties also influence molecular interactions. chemimpex.com

Below is a comparative table of various fluorinated phenylalanine derivatives, highlighting their structural differences.

Compound Name Position of Fluorine Type of Substitution Molecular Formula
This compound 3- (meta) Trifluoromethyl group (-CF3) C₁₀H₁₀F₃NO₂
2-Fluoro-DL-phenylalanine 2- (ortho) Single fluorine atom C₉H₁₀FNO₂
3-Fluoro-DL-phenylalanine 3- (meta) Single fluorine atom C₉H₁₀FNO₂
4-Fluoro-DL-phenylalanine 4- (para) Single fluorine atom C₉H₁₀FNO₂
3,5-Difluoro-DL-phenylalanine 3,5- Two fluorine atoms C₉H₉F₂NO₂
2,3,4,5,6-Pentafluoro-DL-phenylalanine 2,3,4,5,6- Five fluorine atoms C₉H₆F₅NO₂

Each of these derivatives offers a unique set of properties. For instance, monofluorinated phenylalanines introduce more subtle changes, while perfluorination, as in pentafluorophenylalanine, drastically alters the aromatic ring's electronic and hydrophobic character. mpg.de this compound occupies a specific niche, providing a significant increase in lipophilicity due to the -CF3 group, which is a feature actively exploited in the design of novel bioactive molecules. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURBNIPKSRJAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980024
Record name 3-(Trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63701-37-1
Record name 3-(Trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)-DL-phenylalanine
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Advanced Synthetic Methodologies for 3 Trifluoromethyl Dl Phenylalanine and Its Stereoisomers

Asymmetric Synthesis Strategies for Trifluoromethylated Phenylalanine Derivatives

The biological activity of peptides and small molecule drugs is often dependent on the specific stereochemistry of their constituent amino acids. Consequently, the development of enantioselective methods for the synthesis of L- and D-3-(trifluoromethyl)phenylalanine is of paramount importance.

Enantioselective Approaches to L-Stereoisomers

The asymmetric synthesis of L-amino acids can be achieved through various strategies, including the use of chiral auxiliaries and chiral catalysts. Two prominent methods applicable to the synthesis of L-3-(trifluoromethyl)phenylalanine are the Schöllkopf bis-lactim ether method and the use of chiral Ni(II) complexes.

The Schöllkopf method is a well-established approach for the asymmetric synthesis of α-amino acids. wikipedia.org This method utilizes a chiral auxiliary derived from the cyclic dipeptide of L-valine and glycine (B1666218) (a bis-lactim ether). The process involves the deprotonation of the glycine moiety to form a chiral enolate, which is then alkylated with an electrophile, such as 3-(trifluoromethyl)benzyl bromide. The steric hindrance provided by the isopropyl group of the valine auxiliary directs the alkylation to occur from the less hindered face, leading to high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary and the newly formed amino acid ester, yielding the desired L-amino acid methyl ester. wikipedia.orgdrugfuture.comresearchgate.net

A more recent and highly efficient method involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. beilstein-journals.orgnih.govnih.govresearchgate.net This strategy allows for the asymmetric alkylation of the glycine anion under phase-transfer catalysis conditions. The chiral ligand, often derived from proline, creates a specific chiral environment around the nickel center, which effectively controls the stereochemical outcome of the alkylation reaction. The reaction of the Ni(II) complex with 3-(trifluoromethyl)benzyl bromide affords the alkylated product with excellent diastereoselectivity. The desired L-amino acid is then obtained after hydrolysis to remove the chiral auxiliary and the metal ion. This method has been shown to be scalable and provides access to a wide range of non-canonical amino acids with high enantiomeric purity. beilstein-journals.orgnih.gov

Table 1: Comparison of Enantioselective Methodologies for L-3-(Trifluoromethyl)phenylalanine Synthesis

MethodologyChiral SourceElectrophileKey FeaturesTypical Diastereomeric Excess (de)Typical Enantiomeric Excess (ee)
Schöllkopf Bis-Lactim Ether L-Valine3-(Trifluoromethyl)benzyl bromideWell-established method, reliable stereocontrol. wikipedia.orgdrugfuture.com>95%>95%
Chiral Ni(II) Complex (S)-Proline derivative3-(Trifluoromethyl)benzyl bromideHigh yields, excellent stereoselectivity, scalable. beilstein-journals.orgnih.gov>99%>99%

Enzymatic Resolution Techniques for D-Stereoisomer Isolation

The D-enantiomers of amino acids are crucial components of many pharmaceuticals and peptidomimetics, conferring resistance to enzymatic degradation. Enzymatic resolution is a powerful tool for the separation of racemic mixtures of amino acids, offering high enantioselectivity under mild reaction conditions.

Lipase-catalyzed kinetic resolution is a widely employed method for resolving racemic mixtures of amino acid esters. researchgate.netnih.govalmacgroup.comorganic-chemistry.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For the isolation of D-3-(trifluoromethyl)phenylalanine, the racemic mixture is first converted to its corresponding ester (e.g., methyl or ethyl ester). The lipase then selectively hydrolyzes the L-ester to the corresponding carboxylic acid, which can be separated from the unreacted D-ester. Alternatively, in a transesterification reaction, the lipase can selectively acylate the L-amino ester.

Another powerful enzymatic approach involves the use of Phenylalanine Ammonia (B1221849) Lyases (PALs) . nih.govcymitquimica.com While PALs typically catalyze the deamination of L-phenylalanine to cinnamic acid, engineered PAL variants have been developed that can catalyze the reverse reaction—the amination of a substituted cinnamic acid—with altered stereoselectivity. By employing a multi-enzymatic cascade system, it is possible to synthesize D-phenylalanine derivatives with high enantiomeric excess. This system can involve a PAL variant with relaxed stereoselectivity to produce a racemic mixture of the amino acid from 3-(trifluoromethyl)cinnamic acid, coupled with a D-amino acid oxidase that selectively oxidizes the L-enantiomer, thereby enriching the D-enantiomer.

Table 2: Enzymatic Resolution Strategies for D-3-(Trifluoromethyl)phenylalanine

Enzymatic MethodEnzyme ClassSubstratePrincipleTypical Enantiomeric Excess (ee) of D-isomer
Kinetic Resolution LipaseRacemic 3-(Trifluoromethyl)phenylalanine esterEnantioselective hydrolysis or acylation of the L-ester. researchgate.netalmacgroup.com>99%
Dynamic Kinetic Resolution Phenylalanine Ammonia Lyase (PAL) / Oxidase3-(Trifluoromethyl)cinnamic acidPAL-catalyzed amination coupled with selective oxidation of the L-amino acid. nih.gov>99%

Regioselective Trifluoromethylation Techniques for Aromatic Amino Acid Precursors

The direct and regioselective introduction of a trifluoromethyl group onto an aromatic ring can be a challenging synthetic task. For the synthesis of 3-(trifluoromethyl)phenylalanine, the most common and efficient strategy involves the use of a pre-functionalized aromatic precursor where the trifluoromethyl group is already in the desired meta-position.

A key starting material for this approach is 3-(trifluoromethyl)benzyl bromide . oakwoodchemical.comchemdad.comnih.gov This compound can be synthesized from 3-(trifluoromethyl)toluene through radical bromination or from 3-(trifluoromethyl)benzoic acid via reduction to the corresponding alcohol followed by bromination. Once obtained, 3-(trifluoromethyl)benzyl bromide serves as the electrophile in the asymmetric synthesis methods described in section 2.1.1.

While direct C-H trifluoromethylation of aromatic compounds is an active area of research, achieving high regioselectivity, particularly at the meta position of an amino acid precursor, remains a significant challenge. Current methods for direct trifluoromethylation often result in a mixture of ortho, meta, and para isomers. wpmucdn.com Therefore, the use of pre-functionalized building blocks like 3-(trifluoromethyl)benzyl bromide is the preferred and more controlled method for the synthesis of 3-(trifluoromethyl)phenylalanine.

Methodologies for Incorporation into Peptidic and Protein Scaffolds

The incorporation of non-canonical amino acids like 3-(trifluoromethyl)phenylalanine into peptides is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS) . ntu.ac.uknih.gov SPPS allows for the stepwise assembly of a peptide chain on a solid support (resin). The process involves the sequential coupling of N-terminally protected amino acids, followed by the removal of the protecting group to allow for the next coupling reaction.

The N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protected form of 3-(trifluoromethyl)-dl-phenylalanine (B613267) is commercially available or can be readily synthesized. The carboxylic acid of this amino acid is activated in situ using a variety of coupling reagents to facilitate the formation of the amide bond with the free amine of the growing peptide chain on the resin. Common coupling reagents used for this purpose include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. More modern and efficient coupling reagents are phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govrsc.orgresearchgate.netnih.gov These reagents generally provide high coupling efficiencies and short reaction times. rsc.org

The incorporation of 3-(trifluoromethyl)phenylalanine into peptides has been successfully demonstrated in the synthesis of various bioactive peptides. nih.gov The presence of the trifluoromethyl group generally does not interfere with the standard coupling protocols of SPPS.

Table 3: Common Coupling Reagents for SPPS Incorporation of 3-(Trifluoromethyl)phenylalanine

Coupling ReagentClassKey Features
DCC/DIC + HOBt CarbodiimideCost-effective, widely used. nih.gov
BOP Phosphonium SaltHigh coupling efficiency, but can be toxic.
HBTU/HCTU Uronium/Guanidinium SaltFast reaction times, low racemization, commonly used in automated synthesizers. nih.govrsc.orgresearchgate.net
PyBOP Phosphonium SaltSimilar to BOP but with reduced toxicity.
HATU Uronium/Guanidinium SaltHighly efficient, particularly for sterically hindered amino acids.

Molecular and Biochemical Probing Applications of 3 Trifluoromethyl Dl Phenylalanine Analogs

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Biomacromolecular Studies

The introduction of fluorine atoms into proteins provides a powerful tool for investigation by Nuclear Magnetic Resonance (NMR) spectroscopy. The 19F nucleus has several advantageous properties, including a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range, making it highly sensitive to its local environment. ucla.edunih.gov The trifluoromethyl group on 3-(Trifluoromethyl)-dl-phenylalanine (B613267) is a particularly effective NMR probe due to the three equivalent fluorine atoms, which provide a strong, single resonance, and the rotational mobility of the CF3 group that reduces chemical shift anisotropy. ucl.ac.uk This amino acid can be incorporated into proteins, enabling detailed studies of their structure, dynamics, and interactions.

Site-Specific 19F NMR Labeling for Protein Conformational Analysis

Site-specific incorporation of this compound (tfm-Phe) into proteins is a robust method for analyzing protein conformation via 19F NMR. acs.orgnih.govresearchgate.net This is typically achieved using genetic code expansion techniques, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize a nonsense codon (e.g., TAG) and insert tfm-Phe at that specific site during protein translation in host cells like Escherichia coli. acs.orgnih.govresearchgate.net This method allows for high translational efficiency and fidelity, ensuring the homogenous labeling of the protein at a desired position. acs.orgnih.gov

The 19F NMR signal of the trifluoromethyl group is exquisitely sensitive to its local microenvironment within the protein structure. ucla.edunih.gov Even subtle changes in protein conformation can lead to significant and measurable changes in the 19F chemical shift. nih.gov This sensitivity allows researchers to monitor distinct conformational states of a protein. For example, researchers have successfully incorporated tfm-Phe at various positions within proteins to distinguish between different folded states and to detect conformational changes that occur upon mutation or environmental changes. ucl.ac.uk The chemical shift dispersion of tfmF-labeled proteins, while sometimes limited, can be exploited to report on the protein's structural integrity and specific local environments. ucl.ac.uk

The table below summarizes examples of proteins labeled with tfm-Phe and the corresponding applications in conformational analysis.

ProteinLabeled Site(s)ApplicationKey Finding
NAD(P)H-flavin (nitroreductase) oxidoreductase (NTR) Various interface locationsProbing protein conformational changesThe 19F signal from tfm-Phe could distinguish between different labeled sites. acs.org
Histidinol dehydrogenase (HDH) Multiple interface locationsCharacterizing protein interfacesSevere line broadening of the signal indicated solvent exposure of the trifluoromethyl group. acs.org
Filamin 5 (FLN5) Tyr655, Phe675Investigating folded vs. unfolded statesDistinct 19F NMR spectra were observed for the folded and unfolded states of the protein. ucl.ac.uk
α-synuclein Tyrosine residues (substituted)Studying membrane interactionsSignal broadening was used to determine which parts of the protein were bound to membranes. ed.ac.ukresearchgate.net

Elucidation of Protein Dynamics and Folding Mechanisms via 19F NMR

19F NMR spectroscopy, utilizing probes like this compound, is a powerful technique for investigating the complex processes of protein dynamics and folding. benthamscience.com The sensitivity of the 19F chemical shift allows for the detection and characterization of transient intermediates that are often invisible to other structural biology techniques. ed.ac.ukresearchgate.netacs.org By monitoring the 19F NMR signals over time or under different conditions (e.g., temperature changes), researchers can gain insights into the pathways of protein folding and the dynamic nature of folded proteins. nih.govnih.gov

One key application is the study of protein misfolding and aggregation, which is associated with various neurodegenerative diseases. ed.ac.ukresearchgate.net For instance, the incorporation of trifluoromethyl-containing amino acids into amyloid-β peptides has enabled the real-time 19F NMR analysis of fibril formation, identifying multiple transient oligomeric intermediates that form during the lag phase. ed.ac.ukresearchgate.net

Furthermore, 19F NMR can be used to probe the dynamics within a protein's hydrophobic core. Studies on calmodulin enriched with 3-fluorophenylalanine have used solvent isotope shifts and paramagnetic shifts to monitor changes in water accessibility and hydrophobicity during heat denaturation. nih.gov These experiments revealed a thermal folding intermediate that retains a near-native structure but has a highly dynamic and less hydrated hydrophobic interior compared to the native state. nih.gov This demonstrates the ability of 19F NMR to provide detailed information on the microscopic nature of folding intermediates. nih.gov

Characterization of Protein-Ligand and Protein-Protein Interactions

The high sensitivity of the 19F nucleus to its local environment makes it an excellent probe for studying molecular interactions. nih.govresearchgate.netacs.org When a ligand binds to a protein, or when two proteins form a complex, the environment around the 19F label can change, leading to alterations in its NMR signal. nih.govacs.org These changes can be in the chemical shift, line width, or relaxation rates, providing information on the binding event, the location of the binding site, and the conformational changes that accompany binding. nih.govnih.gov

By site-specifically incorporating this compound into a protein, researchers can monitor the binding of substrates, inhibitors, and cofactors. nih.gov The observed changes in the 19F NMR spectrum upon titration with a ligand can be used to determine binding affinities (dissociation constants, KD) and kinetics (kon and koff rates). nih.gov This approach, often referred to as Protein-Observed 19F NMR (PrOF NMR), has become a valuable tool in fragment-based drug discovery for screening compound libraries and assessing the druggability of protein targets. acs.orgnih.gov

Subtle protein conformational changes can be detected not only near the active site but also at distant locations, providing insights into allosteric regulation. nih.gov For example, studies have shown that tfm-Phe can be used as a long-distance active-site probe, detecting conformational changes up to 25 Å away from the binding event. nih.gov The ability to observe these signals in vivo further extends the applicability of this technique to more biologically relevant settings. acs.orgnih.govresearchgate.net

The table below illustrates research findings on using tfm-Phe to study molecular interactions.

Protein SystemInteraction Studied19F NMR ObservationSignificance
Enzymes (general) Substrate, inhibitor, and cofactor bindingChanges in 19F NMR chemical shiftsDetected subtle conformational changes near the active site and at long distances. nih.gov
Brd4 and BrdT Bromodomains Fragment screeningChanges in 19F spectra upon fragment additionEnabled determination of Kd, ligand efficiency, and druggability assessment. nih.gov
Src homology 3 (SH3) domain Peptide bindingLineshape analysis of 19F signalsProvided both affinities (KD) and rate constants (kon and koff) for the interaction. nih.gov
G-protein-coupled receptors (GPCRs) Agonist and antagonist bindingSite-selective labeling with tfm-PheAllowed for the identification of ligands and characterization of receptor states. nih.govnih.gov

Utilization in Photoaffinity Labeling and Cross-Linking Strategies

Photoaffinity labeling is a powerful chemical biology technique used to identify and characterize the binding partners of small molecules, peptides, or other biological macromolecules within their native cellular environment. nih.govnii.ac.jp This method relies on a photoreactive probe that, upon activation with light, forms a covalent bond with its interacting target. researchgate.netwikipedia.org Analogs of this compound have been developed as highly effective photoreactive probes for these applications.

Design and Synthesis of Photoreactive 3-(Trifluoromethyl)-phenylalanine Conjugates

The design of an effective photoaffinity probe involves incorporating a photoreactive group into the structure of a ligand or amino acid while maintaining its biological activity and binding affinity for the target. nih.gov For phenylalanine analogs, a common strategy is to introduce a 3-(trifluoromethyl)-3H-diazirine (TPD) moiety onto the phenyl ring. researchgate.netnih.gov The diazirine ring is small, which minimizes steric hindrance and is less likely to disrupt the binding of the probe to its target. nih.gov

The synthesis of these photoreactive phenylalanine derivatives often involves the alkylation of a chiral glycine (B1666218) equivalent with a spacer-containing (3-trifluoromethyl)phenyldiazirinyl bromide. nih.gov This approach allows for the creation of L-phenylalanine derivatives with the photoreactive group. These probes are often designed as "trifunctional" molecules, incorporating three key components:

A recognition element: The core amino acid structure that directs the probe to a specific binding site.

A photoreactive group: The trifluoromethyl-phenyldiazirine moiety for covalent cross-linking. nih.gov

A reporter tag: A group such as biotin (B1667282) or an alkyne for subsequent detection, purification, and identification of the cross-linked target protein(s). nih.govnih.gov

The trifluoromethyl group on the diazirine ring serves a dual purpose. It enhances the stability of the diazirine, preventing undesired diazo isomerization, and can also serve as a 19F NMR reporter tag. nii.ac.jp Researchers have successfully synthesized various TPD-based phenylalanine derivatives, including those with spacers for the attachment of tags like biotin, which are then used to isolate and identify the labeled proteins. nih.gov

Mechanistic Principles of Photocross-linking for Target Elucidation

The mechanism of photocross-linking with 3-(trifluoromethyl)-phenyldiazirine probes is initiated by irradiation with UV light, typically at wavelengths around 350-380 nm. nih.govresearchgate.net This light exposure causes the diazirine ring to extrude nitrogen gas (N2), generating a highly reactive carbene intermediate. nih.govnii.ac.jpresearchgate.net

This carbene is an electron-deficient species that can rapidly and non-selectively insert into neighboring chemical bonds, including the C-H and N-H bonds of amino acid residues in the binding pocket of a target protein. researchgate.net This insertion reaction forms a stable, covalent bond between the probe and its target. wikipedia.org The high reactivity and short lifetime of the carbene ensure that cross-linking occurs primarily with molecules in close proximity, thus providing high-resolution information about the binding site. semanticscholar.org

Because the carbene can be quenched by water, this can minimize non-specific binding to other proteins. semanticscholar.org The covalent trapping of the target protein allows for its subsequent isolation and identification using the reporter tag (e.g., biotin) attached to the probe. nii.ac.jpnih.gov This strategy has been successfully applied to identify the binding partners of bioactive peptides and other small molecules in complex biological systems, even in live cells. nih.govnih.gov

Application in Positron Emission Tomography (PET) Tracer Development (Radiochemical Aspects)

The development of radiolabeled amino acids for Positron Emission Tomography (PET) has become a crucial area of research in oncology. nih.govresearchgate.net Unlike the most common PET tracer, 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG), which measures glucose metabolism, amino acid tracers target the increased protein metabolism and upregulation of amino acid transporters, such as L-type amino acid transporter 1 (LAT1), in cancer cells. frontiersin.orgsemanticscholar.org This approach offers distinct advantages, particularly in brain tumor imaging, where high background glucose uptake in normal brain tissue can obscure tumor visualization with [18F]FDG. nih.govfrontiersin.org Analogs of phenylalanine, when labeled with fluorine-18 (B77423) (¹⁸F), are promising candidates due to the favorable decay properties of ¹⁸F (a half-life of 109.7 minutes) which allows for multi-step synthesis and broader clinical application. nih.govnih.gov

Research has focused on creating ¹⁸F-labeled phenylalanine analogs that can be transported efficiently into tumor cells while showing low uptake in normal and inflammatory tissues. semanticscholar.org The development process involves sophisticated radiochemical synthesis and rigorous preclinical evaluation to assess the tracer's potential for accurate tumor delineation. nih.govresearchgate.net

Radiosynthesis of Fluorinated Phenylalanine Analogs

The synthesis of ¹⁸F-labeled phenylalanine analogs, including those with trifluoromethyl groups, utilizes advanced radiofluorination techniques. A key challenge is to incorporate the ¹⁸F isotope without altering the molecule's biological activity and its recognition by amino acid transporters. nih.gov

One notable strategy involves the use of [¹⁸F]CuCF₃ as a radiofluorination agent to synthesize Boc/OMe-protected 4-[¹⁸F]trifluoromethylphenylalanine. nih.gov This method uses boronic acids or iodides as precursors and has achieved high radiochemical yields (RCY) of up to 89%. nih.gov Another effective method for producing enantiomers of 3-[¹⁸F]fluorophenylalanine ([¹⁸F]FPhe) is the alcohol-enhanced, copper-mediated ¹⁸F-fluorodeboronation. nih.gov For other analogs like α-[F-18]Fluoromethyl Phenylalanine ([¹⁸F]FMePhe), radiosynthesis has been successfully performed in high yields using a cyclic sulfamidate precursor. nih.gov

These radiosynthesis processes are typically completed within 90 minutes and yield tracers with high radiochemical purity, often exceeding 99%. nih.govnih.gov

Table 1: Radiosynthesis and Properties of ¹⁸F-Labeled Phenylalanine Analogs

TracerPrecursor TypeSynthesis MethodRadiochemical Yield (RCY)Synthesis TimeReference
4-[¹⁸F]TrifluoromethylphenylalanineBoronic acid or Iodide[¹⁸F]CuCF₃ mediatedUp to 89%N/A nih.gov
3-l- and 3-d-[¹⁸F]Fluorophenylalanine ([¹⁸F]FPhe)Borylated precursorCu-mediated ¹⁸F-fluorodeboronationN/AN/A nih.gov
α-[F-18]Fluoromethyl Phenylalanine ([¹⁸F]FMePhe)Cyclic sulfamidateNucleophilic substitution60-70% (decay-corrected)90 min nih.gov
p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP)Tosylate precursorNucleophilic fluorination11-37%<90 min nih.gov

Preclinical Evaluation: In Vitro and In Vivo Studies

The efficacy of novel phenylalanine-based PET tracers is first assessed through in vitro cell uptake studies in various human tumor cell lines. nih.govnih.gov These studies compare the uptake of the new tracer against established ones like O-(2-[18F]fluoroethyl)tyrosine ([18F]FET). For instance, the uptake of 3-l-[¹⁸F]FPhe was found to be significantly higher than [¹⁸F]FET in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. nih.gov Similarly, p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) demonstrated higher uptake in 9L glioma cells compared to [¹⁸F]FET. nih.gov These studies often confirm that uptake is mediated by specific amino acid transport systems, which can be suppressed by inhibitors. nih.govresearchgate.net

Table 2: In Vitro Cellular Uptake of ¹⁸F-Labeled Phenylalanine Analogs

TracerCell LineKey FindingReference
3-l-[¹⁸F]FPheMCF-7, PC-3Significantly higher uptake compared to [¹⁸F]FET after 60 and 100 minutes. nih.gov
3-l-[¹⁸F]FPheU87 MG (Glioblastoma)Uptake level was lower after 100 minutes of incubation compared to 60 minutes. nih.gov
p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP)9L (Gliosarcoma)Demonstrated higher uptake than [¹⁸F]FET and p-(3-[¹⁸F]fluoropropyl)-L-phenylalanine (FPP). nih.gov

Following promising in vitro results, tracers are evaluated in vivo using animal tumor models, typically rodent xenografts. nih.gov MicroPET (µPET) studies are conducted to assess the tracer's biodistribution, tumor uptake, and clearance from normal tissues. nih.govnih.gov Key metrics such as the maximum standardized uptake value (SUVmax) and tumor-to-brain ratios are calculated to quantify imaging quality. nih.govresearchgate.net

In studies with orthotopic U87 MG tumor xenografts in rats, 3-l-[¹⁸F]FPhe showed a significantly higher early uptake (SUVmax: 107.6 ± 11.3) compared to both 3-d-[¹⁸F]FPhe (SUVmax: 86.0 ± 4.3) and [¹⁸F]FET (SUVmax: 90.2 ± 7.7). nih.govresearchgate.net These in vivo studies confirm that the novel tracers can accurately delineate tumors with an imaging quality comparable or even superior to established tracers, making them strong candidates for further clinical evaluation. nih.govresearchgate.net

Table 3: In Vivo µPET Study Findings in Orthotopic U87 MG Rat Glioma Model

TracerMean SUVmax in TumorKey ObservationReference
3-l-[¹⁸F]FPhe107.6 ± 11.3Significantly higher early uptake compared to the other tracers. nih.govresearchgate.net
3-d-[¹⁸F]FPhe86.0 ± 4.3Enabled accurate tumor delineation. nih.govresearchgate.net
[¹⁸F]FET90.2 ± 7.7Used as a benchmark for comparison; lower early uptake than 3-l-[¹⁸F]FPhe. nih.govresearchgate.net

Influence on Biomacromolecular Structure, Stability, and Function

Impact of Trifluoromethyl Moiety on Amino Acid Hydrophobicity and Polarity within Peptides and Proteins

Table 1: Comparison of Hydrophobicity Indices for Selected Amino Acids

Amino AcidKyte-Doolittle HydrophobicityHopp-Woods Hydrophilicity
Phenylalanine2.8-2.5
Isoleucine4.5-1.8
Leucine3.8-1.8
Valine4.2-1.5
Alanine (B10760859)1.8-0.5

This table presents standard hydrophobicity and hydrophilicity values for common natural amino acids for comparative purposes. csbsju.edu The hydrophobicity of 3-(Trifluoromethyl)-dl-phenylalanine (B613267) is expected to be higher than that of natural phenylalanine due to the trifluoromethyl group.

Modulation of Peptide and Protein Conformational Propensities and Secondary Structure

The introduction of a bulky and electronically distinct group like the 3-trifluoromethylphenyl moiety can significantly influence the conformational preferences of a peptide chain, thereby affecting its secondary structure (e.g., α-helices and β-sheets). The steric bulk of the trifluoromethyl group can restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, favoring certain conformations over others.

Effects on Proteolytic Stability and Enzymatic Activity of Fluorinated Biomacromolecules

A significant advantage of incorporating non-canonical amino acids into therapeutic peptides is the potential to enhance their resistance to proteolytic degradation. Proteases, the enzymes responsible for peptide bond cleavage, often exhibit high specificity for their substrates. The introduction of unnatural side chains can disrupt the recognition and binding of the peptide by the protease's active site, thereby increasing its in vivo half-life.

Modifications at or near the peptide bond targeted by a protease can confer stability. General strategies such as N-terminal acetylation and C-terminal amidation are known to protect peptides from degradation by exopeptidases. unicam.it The presence of a bulky and electronically different side chain like 3-trifluoromethylphenyl at or near the cleavage site can hinder the action of endopeptidases. While direct studies on peptides containing this compound are scarce, the principle has been demonstrated with other modified amino acids. nih.gov The unique steric and electronic profile of the 3-trifluoromethylphenyl group is likely to interfere with the substrate specificity of many common proteases.

Mechanisms of Enzyme Inhibition and Receptor Binding Affinity Modulation

The 3-trifluoromethylphenyl moiety can play a crucial role in the design of enzyme inhibitors and receptor ligands. The electronic and hydrophobic properties of this group can lead to enhanced binding affinity and specificity.

Structure-activity relationship (SAR) studies explore how chemical modifications to a compound affect its biological activity. In the context of enzyme inhibition, the introduction of a trifluoromethyl group can significantly impact potency. For example, in the development of proteasome inhibitors, a dipeptide boronate containing a 3,5-bis(trifluoromethyl)phenylalanine residue at the P2 position exhibited high specificity for the chymotrypsin-like (β5) subunit of the proteasome. nih.gov This suggests that the trifluoromethyl groups contribute to favorable interactions within the enzyme's binding pocket.

Table 2: IC50 Values of a Dipeptide Boronate Proteasome Inhibitor Containing a Phenylalanine Analog

Compoundβ1 (nLPnLD) IC50 (µM)β2 (RLR) IC50 (µM)β5 (LLVY) IC50 (µM)
Phe(m-CF3)2 analog0.16110.0030

Data from a study on proteasome inhibitors, where Phe(m-CF3)2 is 3,5-bis(trifluoromethyl)phenylalanine. nih.gov This data illustrates the potential for trifluoromethylated phenylalanine derivatives to act as potent and specific enzyme inhibitors.

Biochemical assays are essential for determining the inhibitory activity (e.g., IC50 values) and the selectivity of a compound against a panel of enzymes or receptors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. edx.org A lower IC50 value indicates a more potent inhibitor.

While specific IC50 values for this compound as an inhibitor for a range of enzymes are not extensively documented, studies on related phenylalanine derivatives have demonstrated their potential as quorum sensing inhibitors. nih.gov For instance, certain phenylalanine derivatives bearing a hydroxamic acid moiety have shown potent inhibition of quorum sensing in Pseudomonas aeruginosa with IC50 values in the low micromolar range. nih.gov These findings highlight the potential for the 3-trifluoromethylphenyl scaffold to be incorporated into the design of novel enzyme inhibitors. The selectivity of such inhibitors would need to be determined by screening against a panel of related enzymes to assess their specificity profile.

Role in Metabolic Pathway Investigations and Biosynthetic Studies

Investigation of Phenylalanine Metabolism in Biological Systems Using Fluorinated Analogs

Fluorinated analogs of phenylalanine, including 3-(Trifluoromethyl)-dl-phenylalanine (B613267), serve as powerful probes for studying the intricacies of phenylalanine metabolism. These analogs can be introduced into biological systems to trace their uptake, incorporation, and transformation, providing insights into the dynamics of metabolic pathways.

One significant application of such analogs is in the field of protein synthesis and analysis. Research has demonstrated that a mutated pyrrolysyl-tRNA synthetase (PylRS), specifically the N346A/C348A mutant, is capable of genetically incorporating a variety of meta-substituted phenylalanine derivatives, including 3-(trifluoromethyl)-L-phenylalanine, into proteins in Escherichia coli. nih.gov This site-specific incorporation at amber mutation sites allows for the introduction of the trifluoromethyl group as a sensitive ¹⁹F NMR probe. nih.gov This technique enables detailed studies of protein folding, unfolding, and structural dynamics, which are crucial aspects of understanding metabolic processes at a molecular level. nih.gov The ability to place this unique probe at a specific location within a protein provides a powerful tool for observing local environmental changes during protein function and interaction with other molecules in a metabolic pathway.

The incorporation of 3-(trifluoromethyl)-L-phenylalanine into proteins suggests that it can be transported into the cell and utilized by the translational machinery, indicating its potential to act as a tracer for phenylalanine uptake and protein synthesis. While the meta position of the trifluoromethyl group may influence its interaction with enzymes compared to the more commonly studied para-substituted analogs, its successful incorporation into proteins opens avenues for its use in metabolic flux analysis and understanding the competition between different metabolic fates of phenylalanine.

Table 1: Genetically Encoded meta-Substituted Phenylalanine Derivatives

Compound Functional Group
3-Fluorophenylalanine Fluoro
3-Chlorophenylalanine Chloro
3-Bromophenylalanine Bromo
3-Iodophenylalanine Iodo
3-(Trifluoromethyl)phenylalanine Trifluoromethyl
3-Cyanophenylalanine Cyano
3-Nitrophenylalanine Nitro
3-Acetylphenylalanine Ketone
3-Ethynylphenylalanine Alkyne
3-Azidophenylalanine Azide
3-Aminophenylalanine Amino
3-Hydroxyphenylalanine Hydroxyl

This table showcases a selection of meta-substituted phenylalanine derivatives, including 3-(Trifluoromethyl)phenylalanine, that can be genetically incorporated into proteins using a single pyrrolysyl-tRNA synthetase mutant, highlighting the versatility of this approach for metabolic studies. nih.gov

Tracing of Biosynthetic Routes and Intermediate Formation

The introduction of a stable isotope or a unique chemical tag is a common strategy for tracing the flow of metabolites through a biosynthetic pathway. The trifluoromethyl group in this compound can serve as such a tag, detectable by ¹⁹F NMR or mass spectrometry. By feeding this analog to an organism, researchers can potentially follow its conversion into various downstream products, thereby elucidating the steps of a biosynthetic route and identifying key intermediates.

While direct studies tracing the complete biosynthetic fate of this compound are not extensively documented, the principles of using fluorinated analogs are well-established. For instance, in the phenylpropanoid pathway, phenylalanine is the precursor to a vast array of secondary metabolites in plants, including flavonoids, lignins, and coumarins. The initial and committing step of this pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org

The acceptance of fluorinated analogs by enzymes in this pathway is crucial for their use as tracers. Studies on PAL have shown that the enzyme exhibits a broad substrate specificity and can process various phenylalanine analogs. This suggests that this compound could potentially be converted to 3-(trifluoromethyl)-cinnamic acid, which would then enter the subsequent steps of the phenylpropanoid pathway. By tracking the appearance of trifluoromethylated intermediates, it would be possible to map the flow of carbon from phenylalanine into this diverse metabolic network.

Enzymatic Biotransformation of this compound Derivatives

The enzymatic conversion of this compound and its derivatives is a key area of investigation, as it determines the extent to which this analog can mimic the natural substrate and participate in metabolic pathways. Phenylalanine ammonia-lyase (PAL) is a pivotal enzyme in this context.

Research on the substrate specificity of PAL from Petroselinum crispum (pcPAL) has provided insights into how trifluoromethyl-substituted compounds interact with this enzyme. A study focusing on the amination of substituted cinnamic acids found that p-trifluoromethyl-cinnamic acid was a substrate for a mutant of pcPAL (F137V), with the reaction rate being increased threefold compared to the wild-type enzyme. nih.gov This finding is significant as it demonstrates that the trifluoromethyl group is tolerated within the active site of PAL and that the enzyme can catalyze a reaction involving a trifluoromethyl-substituted phenylpropanoid.

While this study investigated the para-substituted isomer, it provides a strong indication that this compound could also serve as a substrate for PAL, likely being deaminated to form 3-(trifluoromethyl)-cinnamic acid. The electronic properties of the trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the aromatic ring and the side chain, potentially affecting the kinetics of the enzymatic reaction.

Further enzymatic modifications could occur on the resulting 3-(trifluoromethyl)-cinnamic acid. In the phenylpropanoid pathway, cinnamic acid is typically hydroxylated and methylated to produce a variety of phenolic compounds. The presence and position of the trifluoromethyl group would likely influence the regioselectivity and efficiency of these subsequent enzymatic steps.

Table 2: Relative Reaction Rates of pcPAL F137V Mutant with Substituted Cinnamic Acids

Substrate Relative Vₘₐₓ
p-Fluoro-cinnamic acid 2-fold increase
p-Trifluoromethyl-cinnamic acid 3-fold increase

This table highlights the enhanced reactivity of a phenylalanine ammonia-lyase mutant (F137V) towards fluorinated cinnamic acid derivatives, suggesting the potential for enzymatic biotransformation of trifluoromethyl-substituted compounds. nih.gov

Stereochemical Aspects of 3 Trifluoromethyl Dl Phenylalanine in Research

Distinct Biochemical Activities of D- and L-Stereoisomers

The biochemical activities of the D- and L-stereoisomers of 3-(Trifluoromethyl)phenylalanine are distinct, a common principle for chiral molecules in biological systems. While specific comparative studies on this particular analog are not extensively detailed in public literature, the differential roles can be understood from research on fluorinated amino acids and the parent molecule, phenylalanine.

The L-isomer, 3-(Trifluoromethyl)-L-phenylalanine, is often utilized in peptide synthesis and pharmaceutical development to create more stable and bioactive peptides. chemimpex.com Its structure allows it to be recognized by the cellular machinery responsible for protein synthesis. For instance, L-isomers of other fluorinated phenylalanine analogs, such as p-(2-[18F]fluoroethyl)-L-phenylalanine, are recognized and transported by specific amino acid transporters like the large neutral amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells. nih.gov This selective uptake is a key biochemical activity that enables its use in applications like Positron Emission Tomography (PET) for tumor imaging. nih.gov

The D-isomer, 3-(Trifluoromethyl)-D-phenylalanine, is also a valuable building block in the development of novel pharmaceuticals, particularly in designing specific enzyme or receptor inhibitors. chemimpex.com The use of a D-amino acid can confer resistance to degradation by proteases, which typically recognize L-amino acids. A powerful illustration of distinct stereoisomer activity comes from the parent compound, phenylalanine. L-phenylalanine, at high concentrations associated with the metabolic disorder phenylketonuria (PKU), can form toxic fibrillar aggregates. nih.gov In contrast, D-phenylalanine does not form these structures and, remarkably, can disrupt the fibrils formed by the L-isomer, converting them into non-toxic "flakes". nih.gov This antagonistic interaction at a biophysical level highlights how profoundly different the activities of two enantiomers can be.

StereoisomerKnown Applications & Activities
L-3-(Trifluoromethyl)phenylalanine Building block for bioactive peptides, substrate for amino acid transporters (e.g., LAT1), used in pharmaceutical and biochemical research. chemimpex.comnih.gov
D-3-(Trifluoromethyl)phenylalanine Building block for targeted therapies, used in the design of enzyme/receptor inhibitors, and agrochemical formulations. chemimpex.com

Stereoselective Interactions with Biological Targets

Biological systems are inherently chiral, and thus their interactions with enantiomers are highly stereoselective. The primary mediators of this selectivity are proteins, particularly enzymes and cell surface receptors.

Enzymes demonstrate remarkable stereospecificity, often catalyzing a reaction with only one enantiomer of a substrate. This principle is not only fundamental to metabolism but is also exploited in methodologies to separate racemates (see Section 6.3). Enzymes such as Phenylalanine Ammonia (B1221849) Lyases (PALs) and various D-amino acid oxidases show high selectivity for either the L- or D-enantiomer of phenylalanine and its derivatives. nih.gov For example, a mutant D-amino acid amidase from Ochrobactrum anthropi can be used for the synthesis of (R)-phenylalanine derivatives, showcasing a clear preference for one stereoisomer. researchgate.net

Cellular uptake mechanisms also exhibit stereoselectivity. As mentioned previously, the LAT1 transporter preferentially binds to and transports L-amino acids, a critical stereoselective interaction for cellular nutrition and for the efficacy of amino acid-based imaging agents in oncology. nih.gov This selectivity ensures that only the biologically relevant L-isomers are efficiently taken into the cell for protein synthesis and other metabolic processes.

Methodologies for Studying Stereoisomeric Effects in Biological Systems

To investigate the distinct effects of each stereoisomer, researchers must first separate the racemic mixture of 3-(Trifluoromethyl)-dl-phenylalanine (B613267) into its pure D- and L-enantiomers. Several methodologies are employed for this purpose, leveraging the different ways the enantiomers interact with other chiral entities or environments.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone technique. Chiral stationary phases (CSPs) within an HPLC column can interact differently with each enantiomer, leading to different retention times and thus separation. A more advanced technique, Ultra-Performance Convergence Chromatography (UPC²), has been successfully used for the chiral separation of D- and L-phenylalanine methyl esters, offering higher resolution and throughput than traditional HPLC. waters.com Chiral ligand-exchange chromatography is another effective HPLC-based method. nih.gov

Enzymatic Resolution: This method exploits the high stereospecificity of enzymes. A racemic mixture is treated with an enzyme that acts on only one of the enantiomers, converting it into a different chemical compound. This new compound can then be easily separated from the unreacted enantiomer. This dynamic kinetic resolution (DKR) can be achieved with multi-enzyme systems, for instance using a racemase to continuously convert the unwanted enantiomer into the desired one, which is then acted upon by a stereoselective amidase. researchgate.net Phenylalanine ammonia lyases (PALs) are also used in multi-enzymatic cascade processes to synthesize specific D- or L-phenylalanine derivatives from achiral precursors. nih.gov

Chemical and Synthetic Methods: Stereoisomers can be separated via chemical resolution, where the racemic mixture is reacted with a pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by crystallization. researchgate.net Alternatively, asymmetric synthesis allows for the direct production of a single enantiomer. For example, the use of chiral phase transfer catalysts derived from cinchona alkaloids can direct the synthesis towards either the (R)- or (S)-enantiomer of unnatural phenylalanine derivatives with high enantioselectivity. nih.gov

MethodologyPrincipleExample Application
Chiral Chromatography (HPLC, UPC²) Differential interaction of enantiomers with a chiral stationary phase leads to separation. waters.comSeparation of D- and L-phenylalanine methyl esters. waters.com
Enzymatic Resolution A stereospecific enzyme selectively modifies one enantiomer, allowing for its separation from the unreacted enantiomer. nih.govresearchgate.netSynthesis of (R)-phenylalanine derivatives using a D-amino acid amidase. researchgate.net
Asymmetric Synthesis A chiral catalyst or auxiliary directs a chemical reaction to produce predominantly one stereoisomer. nih.govSynthesis of (R)- and (S)-phenylalanine derivatives using cinchona alkaloid catalysts. nih.gov
Chemical Resolution A resolving agent creates diastereomeric salts with different physical properties, enabling separation. researchgate.netResolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine. researchgate.net

Future Directions and Advanced Research Frontiers with 3 Trifluoromethyl Dl Phenylalanine

Development of Multifunctional Probes for Complex Biological Systems

The incorporation of fluorinated amino acids like 3-(Trifluoromethyl)-dl-phenylalanine (B613267) into peptides and proteins is a promising strategy for the development of multifunctional probes for imaging and sensing in complex biological systems. The trifluoromethyl group can serve as a sensitive ¹⁹F NMR reporter, enabling the study of protein dynamics, conformational changes, and interactions with other molecules without the background noise inherent in other spectroscopic techniques. anu.edu.au

The introduction of a trifluoromethyl group can also enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. numberanalytics.com This property is particularly advantageous for the design of probes intended to study intracellular processes. Furthermore, the unique vibrational properties of the C-F bond could potentially be exploited for infrared spectroscopy-based imaging.

Future research could focus on designing peptides or small molecules containing this compound that also incorporate other functionalities, such as a fluorophore for fluorescence microscopy or a metal-chelating group for positron emission tomography (PET) imaging. numberanalytics.comnih.gov Such multifunctional probes would allow for correlative imaging, providing a more comprehensive understanding of biological events at different spatial and temporal resolutions. For instance, a probe could be designed to simultaneously report on the local chemical environment via ¹⁹F NMR and its cellular localization via fluorescence imaging.

Table 1: Potential Applications of this compound in Multifunctional Probes

Probe FunctionalityReporter GroupTarget Application
NMR SpectroscopyTrifluoromethyl (¹⁹F)Protein conformational changes, ligand binding, in-cell NMR. nih.govnih.gov
Fluorescence ImagingAppended FluorophoreCellular localization, tracking of biological molecules.
PET ImagingChelated ¹⁸FIn vivo imaging of metabolic processes, disease diagnosis. numberanalytics.commdpi.com
Vibrational SpectroscopyCarbon-Fluorine BondHigh-resolution imaging of cellular components.

Integration into Unnatural Amino Acid Mutagenesis Approaches

Unnatural amino acid (UAA) mutagenesis is a powerful technique that allows for the site-specific incorporation of amino acids with novel chemical properties into proteins. wm.edunih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and the corresponding codon (typically a nonsense or frameshift codon) but is not recognized by the host cell's endogenous machinery. nih.govresearchgate.netnih.gov

The integration of this compound into proteins via UAA mutagenesis can provide a powerful tool for studying protein structure and function. nih.gov The trifluoromethyl group serves as a minimally perturbing ¹⁹F NMR probe that can be placed at specific sites within a protein. nih.gov This allows researchers to monitor local environmental changes, such as those that occur during protein folding, ligand binding, or enzymatic catalysis. nih.gov

Research has demonstrated the successful incorporation of other fluorinated phenylalanine analogs, such as p-fluoro-phenylalanine and trifluoromethyl-l-phenylalanine, into proteins in both prokaryotic and eukaryotic cells. nih.govnih.govresearchgate.netbiorxiv.org These studies have paved the way for the use of this compound in similar applications. The efficiency of incorporation can be influenced by the specificity of the engineered aminoacyl-tRNA synthetase. researchgate.net

Table 2: Key Steps in Unnatural Amino Acid Mutagenesis with this compound

StepDescriptionKey Considerations
1. Synthetase EngineeringAn orthogonal aminoacyl-tRNA synthetase is evolved to specifically recognize this compound.High specificity for the UAA and orthogonality to the host system are crucial. researchgate.net
2. Gene ModificationThe gene of interest is modified to include a unique codon (e.g., an amber stop codon) at the desired site of UAA incorporation.The choice of codon and its location within the gene can impact expression levels.
3. ExpressionThe engineered synthetase, its cognate tRNA, and the modified gene are co-expressed in a host organism.The growth medium must be supplemented with this compound.
4. Protein ProductionThe host's translational machinery incorporates the UAA at the specified site, producing a modified protein.Protein yields can vary depending on the efficiency of the system. researchgate.net
5. AnalysisThe modified protein is purified and analyzed using techniques such as ¹⁹F NMR or mass spectrometry.Verification of site-specific incorporation and assessment of functional consequences.

Computational Modeling and Simulation for Predicting Fluorination Effects

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools for predicting the effects of chemical modifications, such as fluorination, on protein structure, stability, and dynamics. fu-berlin.deescholarship.org These methods can provide atomic-level insights into the consequences of incorporating this compound into a protein, guiding experimental design and interpreting results. fu-berlin.defu-berlin.de

Simulations can be used to predict how the introduction of the bulky and electronegative trifluoromethyl group will affect local and global protein conformation. fu-berlin.de This includes assessing potential steric clashes, altered hydrophobic interactions, and changes in the electrostatic surface potential. umich.edu For example, MD simulations can help to understand how the fluorinated side chain packs within the protein core or how it influences interactions at protein-protein interfaces. fu-berlin.de

Furthermore, computational methods can be employed to calculate the free energy changes associated with fluorination, providing predictions about the thermodynamic stability of the modified protein. researchgate.net This information is crucial for understanding how the incorporation of this compound might impact protein folding and resistance to denaturation. The ability to predict these effects can accelerate the rational design of proteins with enhanced stability or novel functions. researchgate.net

Table 3: Computational Approaches for Studying this compound in Proteins

Computational MethodApplicationPredicted Properties
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the protein with the incorporated UAA. nih.govConformational changes, side-chain dynamics, solvent accessibility. nih.gov
Free Energy CalculationsCalculating the thermodynamic impact of the fluorination.Protein stability, binding affinities.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions or spectroscopic properties with high accuracy.Reaction mechanisms, NMR chemical shifts.
Homology ModelingBuilding a 3D model of a protein based on the structure of a related protein. plos.orgInitial structure for further simulations.

Q & A

Q. What are the standard synthetic routes for 3-(Trifluoromethyl)-DL-phenylalanine, and how do reaction conditions influence yield?

The synthesis typically involves introducing the trifluoromethyl group into a phenylalanine backbone. Common methods include:

  • Halogenation followed by trifluoromethylation : Reacting 3-bromo-phenylalanine with a trifluoromethylating agent (e.g., CF₃Cu or CF₃SiMe₃) under palladium catalysis .
  • Direct electrophilic substitution : Using trifluoromethyl iodide (CF₃I) in the presence of Lewis acids to functionalize the aromatic ring .
    Yield optimization requires precise control of temperature (e.g., 60–80°C for palladium-catalyzed reactions) and stoichiometric ratios of reagents. Impurities like regioisomers may form if reaction times exceed 24 hours, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

The trifluoromethyl group enhances lipophilicity, limiting solubility in polar solvents. Recommended solvents include:

  • Aqueous acidic solutions : 0.1M HCl or formic acid (solubility >50 mg/mL at 25°C) .
  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for non-aqueous reactions .
    Avoid ethanol, benzene, or chloroform due to poor solubility (<5 mg/mL) . Pre-dissolution in DMSO followed by dilution into aqueous buffers is common for biological assays.

Q. How should researchers assess the chemical stability of this compound under varying storage conditions?

Stability tests involve:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for solid forms) .
  • Accelerated degradation studies : Expose the compound to UV light, humidity (85% RH), and oxidative conditions (H₂O₂) for 4–8 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
    Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

  • NMR spectroscopy : ¹H and ¹⁹F NMR confirm regiochemistry (e.g., δ 4.2–4.5 ppm for α-proton; δ –60 to –65 ppm for CF₃) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (C₁₀H₁₀F₃NO₂; exact mass 233.19) with <2 ppm error .
  • Chiral HPLC : Use a Chiralpak IA column to resolve DL-enantiomers (elution order: D-form precedes L-form) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .
  • Incompatibility alerts : Avoid strong oxidizers (e.g., KMnO₄) and bases (e.g., NaOH) to prevent decomposition into toxic fluorinated byproducts .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what are the implications for bioactivity studies?

  • Enzymatic resolution : Use immobilized penicillin acylase to selectively hydrolyze the L-enantiomer, achieving >98% enantiomeric excess (ee) .
  • Chiral chromatography : Employ supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phase and cellulose-based columns .
    Bioactivity discrepancies between enantiomers are common; for example, the D-form may exhibit higher membrane permeability in cell-based assays .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., para-position of the CF₃ group) .
  • Molecular docking : Simulate interactions with enzymes (e.g., phenylalanine hydroxylase) to assess binding affinity changes due to CF₃ steric effects .
    Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. How should researchers address contradictions in reported biological activities of this compound?

  • Purity reassessment : Verify compound integrity via LC-MS to rule out degradation products (e.g., trifluoroacetic acid) .
  • Strain-specific effects : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent activity .
  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) to isolate experimental variables .

Q. What methodologies elucidate the role of the trifluoromethyl group in structure-activity relationships (SAR)?

  • Isosteric replacement : Synthesize analogs with –CH₃, –Cl, or –CF₂H groups and compare inhibitory potency in enzyme assays .
  • ¹⁹F NMR titration : Measure chemical shift perturbations to quantify binding to target proteins (e.g., kinases) .
    The CF₃ group often enhances metabolic stability but may reduce solubility, requiring SAR trade-off analysis .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Hydrolytic degradation : The CF₃ group resists hydrolysis, but the α-amino acid moiety may decarboxylate at pH < 3, forming 3-(trifluoromethyl)-phenethylamine .
  • Oxidative pathways : Cytochrome P450 enzymes oxidize the benzene ring, producing hydroxylated metabolites detectable via UPLC-QTOF .
    Characterize degradation products using tandem MS/MS and compare with synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.